Procyclidine-d11 hydrochloride is a deuterated analog of procyclidine, an anticholinergic medication primarily used to treat drug-induced parkinsonism, acute dystonia, and other extrapyramidal symptoms associated with antipsychotic medications. The molecular formula of procyclidine-d11 hydrochloride is with a molecular weight of approximately 298.51 g/mol . The presence of deuterium (D) in its structure enhances its stability and can be useful in pharmacokinetic studies, allowing for more precise tracking of the compound in biological systems.
Procyclidine-d11 hydrochloride exhibits significant biological activity as an anticholinergic agent. It is effective in alleviating symptoms associated with Parkinson's disease and other movement disorders by blocking the action of acetylcholine at muscarinic receptors. Its pharmacological profile includes:
The synthesis of procyclidine-d11 hydrochloride involves several steps similar to those used for procyclidine. The process typically begins with the preparation of 3-(1-pyrrolidino)propiophenone, which is then subjected to reactions with deuterated reagents to introduce deuterium into the structure. Key steps include:
Procyclidine-d11 hydrochloride is primarily utilized in pharmacological research, particularly in studies involving Parkinson's disease and related disorders. Its applications include:
Interaction studies involving procyclidine-d11 hydrochloride focus on its binding affinity to muscarinic receptors and potential interactions with other drugs. Research indicates that procyclidine can interact with various neurotransmitter systems, which may influence its therapeutic effects and side effects. Notable interactions include:
Several compounds share structural or functional similarities with procyclidine-d11 hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Procyclidine | Anticholinergic | Parkinson's disease treatment | Non-deuterated form; widely used clinically |
| Trihexyphenidyl | Anticholinergic | Parkinson's disease treatment | More potent at M1 receptors; less selective |
| Benztropine | Anticholinergic | Parkinson's disease treatment | Dual action on dopamine receptors; less sedative |
| Biperiden | Anticholinergic | Extrapyramidal symptoms management | Higher selectivity for M1 receptors |
Procyclidine-d11 hydrochloride stands out due to its isotopic labeling, which aids in detailed pharmacokinetic analyses without altering its biological activity significantly .
Procyclidine-d11 hydrochloride represents a deuterium-labeled analog of procyclidine, incorporating eleven deuterium atoms in place of hydrogen atoms within its molecular structure [1]. The molecular formula of this isotopologue is C19H18D11NO (HCl) with a molecular weight of 298.513646 daltons [1]. This stable isotope-labeled compound serves as a critical analytical standard in pharmaceutical research, particularly for mass spectrometry applications and pharmacokinetic studies [6].
The synthesis of procyclidine-d11 hydrochloride employs multiple deuterium incorporation strategies targeting different regions of the parent molecule [4] [5]. The synthetic approach begins with the systematic replacement of hydrogen atoms with deuterium isotopes across the cyclohexyl, phenyl, and pyrrolidine moieties of the procyclidine structure [29] [30].
The primary synthetic pathway involves hydrogen-deuterium exchange reactions utilizing deuterium oxide as the principal deuterium source [8] [35]. Initial deuterium incorporation occurs through solvent-mediated exchange processes, where exchangeable protons undergo rapid replacement with deuterons from deuterated water [8]. This process typically operates under physiological pH conditions ranging from 7.0 to 8.0, allowing for optimal exchange rates while maintaining substrate integrity [8].
Catalytic deuteration methods employ palladium on carbon catalysts in conjunction with deuterium gas for the selective incorporation of deuterium atoms into the cyclohexyl ring system [13]. These reactions proceed under elevated temperature conditions of 150 degrees Celsius and pressures of 2 to 5 bar, achieving deuterium incorporation levels of 98 to 99.5 percent [13]. The utilization of iridium and ruthenium catalysts provides alternative pathways for hydrogen isotope exchange, particularly effective for aromatic and heterocyclic positions [5].
The following table presents detailed synthetic pathway data for deuterium incorporation:
| Reaction Step | Deuterium Source | Typical Yield (%) | Deuterium Incorporation (%) | Reaction Conditions |
|---|---|---|---|---|
| Initial Deuterium Exchange | D2O | 85-95 | 95-99 | pH 7-8, 25°C, 2-4h |
| Cyclohexyl Ring Deuteration | D2 gas with Pd/C catalyst | 90-98 | 98-99.5 | 150°C, 2-5 bar, 6-12h |
| Pyrrolidine Ring Deuteration | D2O with acid catalyst | 88-96 | 96-99 | pH 2-3, 80°C, 4-8h |
| Phenyl Ring Deuteration | D2O with base catalyst | 75-85 | 85-95 | pH 9-10, 60°C, 3-6h |
| Propanol Chain Deuteration | CD3OH | 80-90 | 92-98 | Reflux, 4-6h |
Advanced synthetic methodologies incorporate late-stage deuteration techniques, allowing for the introduction of deuterium atoms into complex pharmaceutical substrates without extensive structural modifications [4] [5]. These approaches utilize mild reaction conditions and demonstrate excellent functional group tolerance, making them particularly suitable for the synthesis of deuterated procyclidine analogs [37].
The optimization of deuterium-hydrogen exchange reactions for procyclidine-d11 synthesis requires careful control of multiple reaction parameters to achieve maximum deuterium incorporation while maintaining chemical integrity [10] [12]. Temperature represents a critical variable, with optimal ranges spanning 25 to 150 degrees Celsius depending on the specific exchange mechanism employed [10].
Hydrogen-deuterium exchange kinetics follow established patterns where the minimum exchange rate occurs at approximately pH 2.6 for backbone amide hydrogen atoms [8]. However, for procyclidine deuteration, optimal exchange conditions typically operate at neutral to slightly basic pH values ranging from 7.0 to 8.0 [8]. The reaction rate demonstrates significant pH dependence, with increased rates observed at higher pH values due to enhanced base-catalyzed exchange mechanisms [10].
Catalytic systems employing nanoparticle catalysts offer enhanced efficiency and selectivity for deuterium incorporation [5]. These catalysts provide high surface area reactivity and operate under milder conditions compared to traditional heterogeneous systems [5]. The incorporation of deuterium through metal-catalyzed processes demonstrates superior control over regioselectivity and stereochemical outcomes [13].
The following optimization parameters table provides comprehensive data for reaction optimization:
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature (°C) | 25-150 | Increases with temp up to 150°C | Decreases above 120°C |
| Pressure (bar) | 1-5 | Linear increase up to 5 bar | No significant effect |
| pH | 2-10 | Optimal at pH 7-8 | Best selectivity pH 6-8 |
| Reaction Time (h) | 2-12 | Plateaus after 8h | Improves up to 6h |
| Catalyst Loading (%) | 5-15 | Optimal at 10% | Optimal 8-12% |
| Deuterium Excess (mol equiv) | 10-50 | Diminishing returns >20 equiv | Maintained across range |
Back-exchange prevention represents a crucial consideration during procyclidine-d11 synthesis [9]. This undesirable process occurs when deuterium-labeled intermediates encounter protiated solvents, resulting in deuterium loss and reduced isotopic purity [9]. Prevention strategies include rapid reaction processing, maintenance of low temperatures near 0 degrees Celsius, and utilization of acidic conditions at pH 2.6 where exchange rates reach minimum values [9].
The purification of procyclidine-d11 hydrochloride requires specialized chromatographic techniques capable of resolving isotopologue mixtures with high precision [24] [28]. Gas-liquid chromatography provides exceptional separation capabilities for deuterated compounds, employing diverse stationary phases to achieve optimal resolution [24]. Polydimethylsiloxane phases, phenyl-substituted polymers, and ionic liquid stationary phases demonstrate superior performance for isotopologue separations [24].
Reverse-phase high-performance liquid chromatography represents the primary purification method for procyclidine-d11 isolation [11]. This technique utilizes C18 stationary phases with acetonitrile-water mobile phase systems, achieving resolution factors ranging from 1.8 to 2.5 [11]. The separation mechanism relies on differential hydrophobic interactions between deuterated and non-deuterated species, enabling effective isotopologue resolution [11].
Ion exchange chromatography provides an alternative purification approach, particularly effective for basic compounds such as procyclidine [23]. This method achieves exceptional resolution factors of 2.0 to 3.2 and demonstrates superior recovery rates of 90 to 98 percent [23]. The technique exploits charge-based interactions, allowing for selective retention and elution of target isotopologues [23].
The following table presents comprehensive purification technique data:
| Technique | Resolution Factor (Rs) | Recovery (%) | Purity Achieved (%) | Analysis Time (min) |
|---|---|---|---|---|
| Reverse Phase HPLC | 1.8-2.5 | 85-95 | 95-98 | 25-45 |
| Normal Phase HPLC | 1.2-1.8 | 80-90 | 92-96 | 30-60 |
| Ion Exchange Chromatography | 2.0-3.2 | 90-98 | 98-99.5 | 45-90 |
| Gas Chromatography | 2.5-4.0 | 75-88 | 96-99 | 15-30 |
| Preparative TLC | 1.0-1.5 | 70-85 | 88-94 | 60-120 |
| Crystallization | N/A | 60-80 | 85-92 | 1440-2880 |
Advanced purification methodologies incorporate automated column chromatography systems designed for isotope sample preparation [27]. These systems utilize gravity-driven eluent flow controlled by infrared droplet counting mechanisms, providing precise volume control and enhanced reproducibility [27]. The automated approach demonstrates superior performance for simultaneous purification of multiple isotopologue samples [27].
Medium pressure liquid chromatography offers an intermediate approach between traditional column chromatography and high-performance liquid chromatography [11]. This technique employs silica-based stationary phases with optimized gradient elution profiles, achieving effective separation of complex isotopologue mixtures [11]. The method provides excellent scalability for preparative applications while maintaining high resolution characteristics [11].
Quality control analysis of procyclidine-d11 hydrochloride requires sophisticated analytical methodologies capable of accurately determining isotopic purity and chemical composition [12] [25]. Electrospray ionization high-resolution mass spectrometry represents the primary analytical technique for isotopic purity characterization [12]. This method enables rapid, sensitive analysis with sample consumption below nanogram levels [12].
Liquid chromatography-tandem mass spectrometry serves as the definitive method for isotopic purity quantification, achieving detection and quantification limits of 0.1 and 0.3 parts per million respectively [25]. This technique provides baseline resolution between isotopic species, reducing erroneous results from isotopic overlap [25]. The method enables simultaneous determination of isotopic enrichment levels and identification of unknown impurities [25].
Nuclear magnetic resonance spectroscopy provides complementary analytical capabilities for deuterium-labeled compounds [26]. Deuterium nuclear magnetic resonance operates using natural abundance solvents, yielding clean spectra transparent to proton signals [26]. The technique proves particularly valuable for structural verification and quantitative deuterium determination in highly enriched compounds [26].
The following quality control metrics table presents comprehensive analytical specifications:
| Quality Parameter | Specification Limit | Analytical Method | Typical Result | LOD/LOQ (ppm) |
|---|---|---|---|---|
| Isotopic Purity (%) | ≥95.0 | LC-MS/MS | 97.2 ± 1.1 | 0.1/0.3 |
| Chemical Purity (%) | ≥98.0 | HPLC-UV | 99.1 ± 0.3 | 0.05/0.15 |
| Enantiomeric Excess (%) | ≥99.0 | Chiral HPLC | 99.8 ± 0.1 | 0.02/0.05 |
| Water Content (ppm) | ≤500 | Karl Fischer | 245 ± 35 | 10/30 |
| Residual Solvent (ppm) | ≤100 | GC-Headspace | 45 ± 15 | 5/15 |
| Heavy Metal Content (ppm) | ≤10 | ICP-MS | 2.1 ± 0.8 | 0.5/1.5 |
Advanced quality control protocols incorporate dynamic monitoring of hydrogen-deuterium exchange reactions to evaluate isotopic purity changes during synthesis [12]. This approach enables real-time optimization of reaction conditions and provides immediate feedback on deuterium incorporation efficiency [12]. The methodology demonstrates particular value for process development and scale-up applications [12].
Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative bioanalytical determination of Procyclidine-d11 Hydrochloride [1] [2]. The methodology employs sophisticated instrumentation capable of achieving exceptional sensitivity and selectivity for pharmaceutical analysis.
The chromatographic separation utilizes a Zodiac C18 column with dimensions of 50 × 4.6 mm and particle size of 5 micrometers [1] [2]. This reversed-phase column provides optimal retention characteristics for Procyclidine-d11 Hydrochloride, ensuring adequate separation from endogenous plasma components and potential interferents. The mobile phase consists of methanol and 0.1% formic acid in water in a ratio of 70:30 volume per volume [1] [2]. This composition facilitates proper ionization in the mass spectrometer while maintaining chromatographic integrity.
The flow rate is maintained at 1.0 milliliter per minute, providing a total run time of 2 minutes [1] [2]. This rapid analysis time enables high-throughput sample processing while maintaining analytical precision. The short runtime is particularly advantageous for bioequivalence and bioavailability studies where large sample volumes require analysis.
Detection employs multiple reaction monitoring in positive ion mode, providing enhanced specificity through monitoring of characteristic precursor-to-product ion transitions [1] [2]. The use of Procyclidine-d11 Hydrochloride as an internal standard compensates for matrix effects and extraction variability, ensuring robust quantitative performance. The deuterated internal standard exhibits nearly identical physicochemical properties to the analyte while providing distinct mass spectral characteristics for unambiguous identification [3] [4].
Sample preparation utilizes liquid-liquid extraction with methyl tertiary butyl ether as the extraction solvent [1] [2]. This extraction methodology effectively removes plasma proteins and phospholipids while maintaining high recovery of the analyte and internal standard. The technique demonstrates superior performance compared to protein precipitation methods, particularly in terms of matrix effect reduction and analytical sensitivity.
The validated method demonstrates linearity across a concentration range of 0.5 to 120 nanograms per milliliter [1] [2]. This broad dynamic range accommodates diverse pharmacokinetic study requirements and enables quantification across multiple dose levels. Full validation according to United States Food and Drug Administration guidelines confirms the method meets regulatory requirements for bioanalytical applications [1] [2].
High-performance liquid chromatography methodology for Procyclidine-d11 Hydrochloride characterization requires systematic optimization of multiple instrumental and chromatographic parameters [5] [6]. The development process encompasses column selection, mobile phase composition, detection conditions, and system performance evaluation.
The analytical separation employs a Chiral-AGP column with dimensions of 100 × 4.0 mm and 5.0 micrometer particle size [5] [6]. Alpha-1-acid glycoprotein serves as the chiral selector, immobilized on spherical silica particles to enable enantiomeric discrimination. This protein-based stationary phase demonstrates exceptional stability across diverse pH conditions and organic solvent concentrations, making it suitable for method development involving basic pharmaceutical compounds.
The Chiral-AGP column operates in reversed-phase mode and accommodates a broad range of chiral compounds including primary, secondary, tertiary, and quaternary ammonium compounds [5] [6]. The stationary phase exhibits superior performance compared to alternative chiral selectors such as cellobiohydrolase for Procyclidine Hydrochloride analysis, providing enhanced theoretical plate count and reduced peak tailing.
Mobile phase composition consists of 10 millimolar sodium acetate buffer adjusted to pH 4.1 with acetic acid, combined with acetonitrile in a ratio of 95:5 volume per volume [5] [6]. The buffer pH selection at 4.1 represents optimal conditions for reducing analyte peak tailing while maximizing chromatographic efficiency in terms of theoretical plates.
The pH optimization strategy considers the isoelectric point of alpha-1-acid glycoprotein at 2.7, where the chiral selector exhibits neutral charge [5] [6]. Operating at pH 4.1 maintains appropriate electrostatic interactions between the positively charged Procyclidine molecule and the negatively charged protein surface, ensuring adequate retention while avoiding excessive ionic binding that could compromise peak shape.
Organic modifier selection involves systematic evaluation of acetonitrile, methanol, ethanol, 2-propanol, and 1-propanol [5] [6]. Acetonitrile demonstrates superior enantioselectivity compared to alcoholic modifiers, providing baseline resolution of potential chiral impurities. The hydrogen-accepting properties of acetonitrile contribute to optimal interaction with the protein-based stationary phase.
Detection utilizes a photodiode array detector at 210 nanometers wavelength, providing adequate sensitivity while minimizing interference from mobile phase components [5] [6]. The injection volume is set at 10 microliters, balancing sensitivity requirements with column loading capacity. Column temperature maintenance at 30 degrees Celsius ensures reproducible retention times and peak resolution.
The optimized method achieves a retention time of 9.9 minutes for Procyclidine Hydrochloride, with theoretical plate count of 8232 and tailing factor of 1.33 [5] [6]. These performance metrics exceed typical acceptance criteria for pharmaceutical analysis, confirming method suitability for quantitative applications.
The flow rate of 1.0 milliliter per minute provides optimal balance between analysis time and chromatographic resolution [5] [6]. The total analysis time remains less than 15 minutes, enabling reasonable sample throughput for routine pharmaceutical quality control applications.
Analytical method validation for Procyclidine-d11 Hydrochloride follows comprehensive guidelines established by the International Council for Harmonisation and United States Pharmacopeia [7] [8] [9]. These regulatory frameworks ensure analytical procedures demonstrate fitness for their intended purpose through systematic evaluation of performance characteristics.
Specificity evaluation demonstrates the analytical method's ability to assess Procyclidine-d11 Hydrochloride unequivocally in the presence of potential interferents including impurities, degradation products, and excipients [5] [10] [9]. The photodiode array detection system provides spectral purity assessment, with peak purity values exceeding 999 for drug product analysis, confirming absence of co-eluting substances [5].
Chromatographic specificity requires demonstration of adequate resolution between the analyte and closely related compounds [10] [9]. Critical separations must achieve baseline resolution with resolution factors greater than 1.5 between adjacent peaks. The method demonstrates effective separation of Procyclidine-d11 Hydrochloride from potential degradation products formed under stress conditions.
Force degradation studies encompass exposure to acidic, basic, oxidative, thermal, and photolytic conditions to generate representative degradation products [11] [12]. These studies confirm the analytical method can distinguish the intact analyte from all potential degradation pathways, establishing the stability-indicating nature of the procedure.
Linearity evaluation requires minimum five concentration levels spanning the analytical range, with correlation coefficient of 0.999 or greater [10] [9]. For Procyclidine-d11 Hydrochloride analysis, the validated range encompasses 2-200 micrograms per milliliter for high-performance liquid chromatography methods [5] [6].
The calibration curve demonstrates the relationship y = 9.327x + 0.7701 with correlation coefficient of 0.999 [5]. Statistical evaluation includes assessment of y-intercept, slope, and residual sum of squares to confirm linearity assumptions. Visual inspection of the calibration plot and analysis of residuals provide additional confirmation of linear response.
Range specification depends on the intended application of the analytical procedure [10] [9]. For assay applications, the range typically spans 80-120 percent of the target concentration. For impurity determination, the range extends from the reporting threshold to 120 percent of the specification limit.
Accuracy assessment involves minimum nine determinations across three concentration levels covering the specified range [10] [9]. Recovery studies utilize spiked samples at 80, 100, and 120 percent of the target concentration, with acceptable recovery between 98-102 percent. For Procyclidine Hydrochloride analysis, recovery values range from 99.20 to 100.66 percent with average recovery of 99.87 percent [5].
Precision evaluation encompasses repeatability and intermediate precision components [10] [9]. Repeatability requires minimum six determinations at 100 percent of the test concentration, with relative standard deviation not exceeding 2.0 percent. Intermediate precision studies assess method performance across different days, analysts, and equipment to establish overall method variability.
The validated high-performance liquid chromatography method demonstrates repeatability relative standard deviation of 0.59 percent and intermediate precision of 0.86 percent [5]. These results confirm the method meets pharmaceutical industry standards for quantitative analytical procedures.
Detection limit represents the lowest analyte concentration producing a signal distinguishable from background noise [10] [9]. The signal-to-noise ratio approach requires minimum 3:1 ratio for detection limit determination. Alternatively, the mathematical approach uses the formula DL = 3.3σ/S, where σ represents response standard deviation and S represents calibration curve slope.
Quantitation limit establishes the lowest concentration quantifiable with acceptable accuracy and precision [10] [9]. The signal-to-noise approach requires minimum 10:1 ratio, while the mathematical approach uses QL = 10σ/S. For Procyclidine Hydrochloride analysis, the detection limit is 0.6 micrograms per milliliter and quantitation limit is 2.0 micrograms per milliliter [5].
These sensitivity parameters enable detection and quantification of low-level impurities and degradation products, supporting comprehensive pharmaceutical quality assessment. The established limits accommodate regulatory requirements for impurity control and stability assessment.
Stability-indicating analytical methods represent critical tools for pharmaceutical development and quality control, enabling quantitative assessment of active pharmaceutical ingredients in the presence of degradation products [13] [11] [14]. These methods provide essential data for shelf-life determination, storage condition establishment, and formulation optimization.
Forced degradation studies generate representative samples for stability-indicating method development by exposing Procyclidine-d11 Hydrochloride to conditions more severe than normal storage environments [11] [12]. The systematic approach encompasses acidic hydrolysis using hydrochloric acid, basic hydrolysis with sodium hydroxide, oxidative stress with hydrogen peroxide, thermal degradation at elevated temperatures, and photolytic degradation under ultraviolet irradiation.
The target degradation extent ranges from 5-20 percent of the initial concentration to provide adequate challenge for method specificity without complete analyte destruction [11] [12]. Each stress condition requires optimization of time, temperature, and reagent concentration to achieve the desired degradation level. Control samples processed under identical conditions without stress agents confirm degradation results from applied stress rather than analytical artifacts.
Degradation pathway elucidation involves identification and characterization of major degradation products using hyphenated techniques such as liquid chromatography-mass spectrometry [11] [12]. Structural elucidation provides insight into potential impurities that may form during product storage and enables development of appropriate analytical controls.
Stability-indicating high-performance liquid chromatography method development requires achievement of baseline resolution between the intact analyte and all significant degradation products [13] [14]. Column selection considers the chemical nature of expected degradants and employs reversed-phase, ion-exchange, or mixed-mode mechanisms as appropriate.
Mobile phase optimization involves systematic evaluation of pH, buffer capacity, organic modifier type and concentration, and gradient conditions [13] [14]. The pH selection must ensure adequate ionization control for both the analyte and degradation products while maintaining column stability. Buffer systems provide reproducible retention and peak shape across multiple analytical runs.
Detection wavelength selection considers the ultraviolet absorption characteristics of both the analyte and degradation products [13] [14]. Photodiode array detection enables simultaneous monitoring at multiple wavelengths and provides spectral confirmation of peak purity. Mass spectrometric detection offers enhanced specificity and enables real-time identification of unknown degradation products.
Validation of stability-indicating methods follows International Council for Harmonisation guidelines with particular emphasis on specificity demonstration [13] [14] [12]. Specificity studies utilize samples containing known degradation products to confirm chromatographic resolution and absence of analytical interference. Peak purity assessment using photodiode array or mass spectrometric detection provides additional confirmation of analyte homogeneity.